2-Azabicyclo[4.1.0]heptane-5-carboxylic acid
Description
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with nitrogen at position 2 and a carboxylic acid group at position 3. Its fused bicyclo[4.1.0] framework introduces significant ring strain and conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating bioactivity and pharmacokinetics . Derivatives of this compound, such as Boc-protected variants (e.g., 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid), are commercially available for drug discovery applications, with prices ranging from $125/g to $3525/250 mg depending on purity and supplier .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)4-1-2-8-6-3-5(4)6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
JGYRIFWRPBYDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC2C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes, followed by oxidation. This method is advantageous due to its operational ease and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation is a notable reaction for this compound.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, making them suitable for a broad array of substrates.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure plays a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, but it is known to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
Structural and Functional Group Variations
2-Azabicyclo[2.2.0]hexane Derivatives
- Structure : Smaller bicyclo[2.2.0] core with nitrogen at position 2.
- Synthesis : Prepared via electrocyclic ring closure or photochemical [2+2] cycloadditions, differing from the [4+2] or [2+2] methods used for larger bicyclic systems .
- Applications : Primarily explored as intermediates for heterocyclic expansions. Lower ring strain compared to bicyclo[4.1.0] systems may reduce reactivity in drug-like molecules.
Penicillin-Based Bicyclo[3.2.0] Systems (e.g., 6-Aminopenicillanic Acid)
- Structure : Bicyclo[3.2.0]heptane with a sulfur atom (4-thia) and β-lactam ring.
- Bioactivity : Core structure of penicillins, exhibiting potent antibacterial activity via inhibition of cell wall synthesis. The sulfur atom enhances stability and target binding .
- Comparison : Unlike the nitrogen-rich 2-azabicyclo[4.1.0] system, penicillin’s thia-aza combination is critical for its mechanism. The absence of sulfur in the target compound may limit antibacterial utility but expand other therapeutic avenues.
2-Azabicyclo[3.1.1]heptane-5-carboxylic Acid
- Structure : Bicyclo[3.1.1] framework with nitrogen at position 2 and carboxylic acid at position 4.
- Applications : Patent literature highlights derivatives as orexin receptor antagonists for CNS disorders (e.g., insomnia) . The shorter bridge length (3.1.1 vs. 4.1.0) alters ring strain and substituent spatial orientation, impacting receptor selectivity.
2-Azabicyclo[2.2.1]heptane Derivatives
- Structure: Norbornane-like bicyclo[2.2.1] system with nitrogen at position 2.
- Properties : Increased bridgehead crowding reduces solubility but enhances stereochemical stability. Derivatives like 2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid are priced lower ($100/100 mg) than the target compound, reflecting easier synthesis .
Physicochemical Properties
| Compound | Molecular Formula | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors |
|---|---|---|---|---|
| 2-Azabicyclo[4.1.0]heptane-5-carboxylic acid | C7H11NO2 | 1.37 | 85 | 1 |
| 6-Aminopenicillanic Acid | C8H12N2O3S | -0.52 | 106 | 3 |
| 2-Azabicyclo[3.1.1]heptane-5-carboxylic acid | C7H11NO2 | ~1.2* | 85 | 1 |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | C7H11NO2 | 0.98 | 78 | 1 |
*Estimated based on structural similarity.
Key Observations :
- The target compound’s moderate LogP (1.37) suggests better membrane permeability than hydrophilic penicillins (LogP -0.52) but lower than more lipophilic norbornane analogs.
- Similar polar surface areas (85 Ų) across azabicyclo carboxylic acids indicate comparable solubility profiles .
Biological Activity
2-Azabicyclo[4.1.0]heptane-5-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
- IUPAC Name: this compound
- Molecular Formula: C8H13NO2
- Molecular Weight: 155.19 g/mol
- CAS Number: 1891128-35-0
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Common methods include:
- Cyclization of Amino Acids: Utilizing amino acids as starting materials to form the bicyclic structure.
- Functional Group Modifications: Subsequent reactions to introduce the carboxylic acid group.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate enzymatic activity through:
- Enzyme Inhibition: Binding to active sites on enzymes, potentially altering their function.
- Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing physiological responses.
Therapeutic Applications
Research indicates several promising therapeutic applications:
- Antimicrobial Activity: Studies have shown that derivatives of azabicyclo compounds exhibit antimicrobial properties, making them candidates for antibiotic development.
- Antileishmanial Effects: Some derivatives have demonstrated efficacy against Leishmania species, suggesting potential in treating leishmaniasis .
- Neuropharmacological Effects: Investigations into the central nervous system effects indicate potential applications in treating neurological disorders.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Bicyclic Framework: Altering functional groups can enhance or diminish biological activity.
- Stereochemistry: The configuration at chiral centers significantly impacts interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
